N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). This compound has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopic Analysis
A study by Mary, Pradhan, & James (2022) focused on the vibrational spectroscopic signatures of a similar molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide. They utilized Raman and Fourier transform infrared spectroscopy for characterization, supported by ab initio calculations and density functional theory. This study highlights the importance of vibrational spectroscopy in analyzing the structural and electronic properties of such compounds.
Antiviral Activity
Research on 6-Hydroxypyrimidines substituted at various positions, including the sulfanyl group, by Holý et al. (2002) revealed their potential antiviral activity. Their study demonstrated significant inhibition against various viruses, emphasizing the relevance of these compounds in developing antiviral agents.
Antioxidant Properties
A study by Ezeriņa et al. (2018) explored the antioxidant properties of N-acetyl cysteine (NAC), a related compound. They found that NAC-derived cysteine generates hydrogen sulfide, which is then oxidized to sulfane sulfur species, predominantly within mitochondria. This study provides insights into the antioxidant and cytoprotective activities of similar compounds.
Pharmacological Applications
The pharmacological potential of related compounds was explored in a study on N-acetylation and hydroxylation polymorphisms by Gawrońska-Szklarz et al. (1997). They examined genetic polymorphisms in type II diabetics, providing valuable insights into the metabolic processing of such compounds in medical applications.
Antibacterial and Antienzymatic Potential
Nafeesa et al. (2017) conducted a study on N-substituted derivatives of acetamide, exploring their antibacterial and anti-enzymatic potential. This research indicates the broad spectrum of biological activities that such derivatives can exhibit, including potential applications in treating bacterial infections.
Antimicrobial Agent Synthesis
The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents was investigated by Darwish et al. (2014). Their study demonstrates the versatility and efficacy of such compounds in developing new antimicrobial drugs.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-2-5-11-8-12(18)17-14(16-11)20-9-13(19)15-10-6-3-4-7-10/h8,10H,2-7,9H2,1H3,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXDZJLPOFYPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.